molecular formula C19H24N4O3S B2396698 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2108363-02-4

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2396698
CAS No.: 2108363-02-4
M. Wt: 388.49
InChI Key: XOAXCDDCJGQKSX-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a complex chemical compound with unique structural features, combining a bicyclic octane ring with a triazole and a phenyl group bearing a sulfonyl moiety. This combination imparts distinctive chemical and physical properties, making it an interesting subject in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step synthesis starting from simpler precursors. Key steps include the formation of the 8-azabicyclo[3.2.1]octane core, introduction of the triazole moiety through cycloaddition reactions, and subsequent functionalization with the phenyl group containing the methylsulfonyl substituent.

Industrial Production Methods

For industrial-scale production, streamlined processes leveraging continuous flow chemistry and optimized reaction conditions can enhance yield and purity. Solvent choice, temperature control, and catalyst selection are crucial factors in achieving efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: It can be oxidized to form more complex oxides.

  • Reduction: It can be reduced to simpler hydrides.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

Common reagents for its chemical reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and a variety of nucleophiles and electrophiles depending on the reaction desired.

Major Products

The major products of these reactions often involve modifications to the triazole or phenyl groups, leading to derivatives with different substituents and functionalities.

Scientific Research Applications

This compound finds applications in several scientific fields:

  • Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

  • Biology: Potential as a biochemical probe due to its unique structure.

  • Medicine: Investigated for pharmacological activity, including potential roles as enzyme inhibitors or receptor modulators.

  • Industry: Used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The compound's mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. Its unique structure allows it to fit into binding sites, modulating activity through inhibition or activation pathways.

Comparison with Similar Compounds

Compared to other similar compounds, such as other triazole-bearing bicyclic octanes, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one stands out due to its specific functional groups and their arrangement, imparting unique reactivity and specificity. Similar compounds might include derivatives with different substituents on the phenyl or triazole rings, but none combine these features in exactly the same way.

This article gives you a broad overview

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-27(25,26)18-7-2-14(3-8-18)4-9-19(24)22-15-5-6-16(22)13-17(12-15)23-20-10-11-21-23/h2-3,7-8,10-11,15-17H,4-6,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAXCDDCJGQKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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